molecular formula C9H5F5O B2640816 4-(Difluoromethyl)-2-(trifluoromethyl)benzaldehyde CAS No. 1453070-24-0

4-(Difluoromethyl)-2-(trifluoromethyl)benzaldehyde

Cat. No.: B2640816
CAS No.: 1453070-24-0
M. Wt: 224.13
InChI Key: DYNVGSBAAAZZHH-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of benzaldehyde derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures depending on the specific reagents and catalysts used.

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)-2-(trifluoromethyl)benzaldehyde may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorinated groups.

Major Products Formed

    Oxidation: 4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid.

    Reduction: 4-(Difluoromethyl)-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethyl)-2-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorinated groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the difluoromethyl group.

    2-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the difluoromethyl group and has the trifluoromethyl group in a different position.

    4-(Difluoromethyl)benzaldehyde: Similar structure but lacks the trifluoromethyl group.

Uniqueness

4-(Difluoromethyl)-2-(trifluoromethyl)benzaldehyde is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These fluorinated groups can enhance the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(difluoromethyl)-2-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c10-8(11)5-1-2-6(4-15)7(3-5)9(12,13)14/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNVGSBAAAZZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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